Iodomethane-13C,d3

Description

The exact mass of the compound Trideuterio(iodo)(113C)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trideuterio(iodo)(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464643 | |

| Record name | Iodomethane-13C,d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.9501 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20710-47-8 | |

| Record name | Iodomethane-13C,d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethane-13C,d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Iodomethane-13C,d3: Properties, Applications, and Methodologies

Introduction: Beyond a Simple Methylating Agent

In the landscape of modern chemical and pharmaceutical research, precision is paramount. The ability to trace reaction pathways, quantify metabolites with unerring accuracy, and elucidate complex biological mechanisms hinges on the use of sophisticated molecular tools. Iodomethane-13C,d3 ([¹³CD₃I]), a stable isotope-labeled (SIL) compound, stands out as a critical reagent in this arena. This guide provides an in-depth exploration of its chemical properties, practical applications, and detailed methodologies for its use, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "what" and "how," but the fundamental "why" that governs its efficacy and application.

Core Chemical and Physical Properties

This compound is a heavy isotopologue of methyl iodide, where the carbon atom is the stable isotope ¹³C, and the three hydrogen atoms are deuterium (D). This dual labeling confers a significant mass shift and unique spectroscopic properties, making it an invaluable tracer in a variety of analytical and synthetic applications.[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20710-47-8 | |

| Molecular Formula | ¹³CD₃I | |

| Molecular Weight | 145.95 g/mol | |

| Appearance | Colorless liquid/oil | [2][3] |

| Density | 2.340 g/mL at 25 °C | [2] |

| Boiling Point | 42 °C (lit.) | [2] |

| Melting Point | -66.5 °C (lit.) | |

| Isotopic Purity | Typically ≥99 atom % ¹³C, ≥99.5 atom % D | |

| Mass Shift | M+4 compared to unlabeled iodomethane | |

| Solubility | Slightly soluble in Chloroform, Methanol | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

A crucial aspect of this compound is its stability. Commercial preparations often contain a copper stabilizer.[4] This is not a trivial addition; iodomethane can decompose over time, particularly when exposed to light, releasing free iodine (I₂), which imparts a brownish color. The copper acts as a scavenger, reacting with any iodine formed and preventing further degradation, thus ensuring the reagent's purity and reactivity.[5][6]

Spectroscopic Signature: A Guide to Identification and Quantification

The isotopic labeling of this compound results in a distinct spectroscopic fingerprint, which is not only used for its identification but is also the very basis of its utility in tracer studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the substitution of all three protons with deuterium, the ¹H NMR spectrum of pure this compound will show no signal in the methyl region. This is a primary and straightforward confirmation of successful deuteration. Any residual signal around 2.16 ppm would indicate the presence of proton-containing isotopologues.[2]

-

¹³C NMR: The ¹³C NMR spectrum is particularly informative. While unlabeled iodomethane (¹²CH₃I) displays a quartet at approximately -20 ppm (due to coupling with three protons), the ¹³C signal of ¹³CD₃I is fundamentally different. The signal is coupled to three deuterium nuclei (spin I=1), resulting in a septet (a 1:3:6:7:6:3:1 multiplet) due to ¹J(¹³C, D) coupling.[5][7] Furthermore, the absence of directly attached protons means there is no Nuclear Overhauser Effect (NOE) enhancement, and the relaxation time (T₁) is significantly longer.[5] This leads to a much lower signal intensity compared to a protonated carbon, a factor that must be considered when setting up NMR acquisition parameters.

Mass Spectrometry (MS)

In mass spectrometry, this compound is readily identified by its molecular ion peak. With a molecular weight of approximately 145.95, it presents a clear M+4 shift compared to the M+ peak of unlabeled iodomethane (m/z 142).[8]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([¹³CD₃I]⁺) at m/z 146. Key fragmentation patterns of unlabeled iodomethane include the loss of the iodine atom to give the methyl cation ([CH₃]⁺ at m/z 15) and the iodine cation ([I]⁺ at m/z 127).[8][9][10] For this compound, these fragments will be observed at:

-

[¹³CD₃]⁺: m/z 18

-

[I]⁺: m/z 127

The presence of the M+4 peak and the corresponding isotopically shifted fragment ions provides unambiguous confirmation of the compound's identity and isotopic enrichment.

Core Application: A Workhorse in Synthetic Chemistry

This compound is a premier methylating agent for introducing a stable isotope-labeled methyl group into a wide array of organic molecules.[4] This is typically achieved via nucleophilic substitution (Sₙ2) reactions.

Below is a detailed, self-validating protocol for a general O-methylation of a phenolic substrate, a common transformation in drug development and natural product synthesis.

Experimental Protocol: O-Methylation of a Phenolic Substrate

This protocol is based on established methodologies for the methylation of phenols using methyl iodide and potassium carbonate in acetone.[11][12][13]

-

Phenolic substrate (e.g., 1,5-dihydroxynaphthalene)

-

This compound ([¹³CD₃I])

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Anhydrous Acetone

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

-

Reaction Setup (The "Why"):

-

To a flame-dried or oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the phenolic substrate (1.0 equivalent). Rationale: The exclusion of atmospheric moisture is critical as water can consume the methylating agent and reduce yield.[8]

-

Add anhydrous potassium carbonate (2.0-3.0 equivalents). Rationale: K₂CO₃ is a mild base that deprotonates the acidic phenolic hydroxyl group to form the more nucleophilic phenoxide. Being anhydrous is crucial to prevent side reactions. Using a fine powder increases the surface area and reaction rate.[8][12]

-

Add anhydrous acetone to dissolve/suspend the reactants. Rationale: Acetone is a polar aprotic solvent that effectively dissolves the organic substrate and facilitates the Sₙ2 reaction without interfering. It is also relatively easy to remove during workup.[8][11]

-

-

Methylation Reaction (The "How"):

-

Add this compound (1.1-1.5 equivalents per hydroxyl group to be methylated) to the stirring suspension via syringe. Rationale: A slight excess of the electrophile ensures complete conversion of the phenoxide. Iodomethane is volatile and should be handled in a fume hood.[8]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C) with vigorous stirring. Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing ensures the reaction proceeds at a constant and optimal temperature without loss of the volatile solvent or reagent.[8][12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: Regular monitoring prevents unnecessary heating and potential side reactions, and confirms when the starting material has been consumed.[14]

-

-

Workup and Purification (Ensuring Purity):

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid K₂CO₃ and potassium iodide (KI) byproduct and wash the solid with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine. Rationale: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, if necessary. Rationale: This step removes any unreacted starting material, byproducts, or impurities to yield the pure, isotopically labeled product.[14]

-

-

Confirmation of Methylation: Compare the ¹H and ¹³C NMR spectra of the product with the starting material. The disappearance of the phenolic -OH proton signal in the ¹H NMR and the appearance of a new signal for the -O¹³CD₃ group (which will be a septet in the ¹³C NMR) confirms the reaction's success.

-

Isotopic Incorporation: High-resolution mass spectrometry is the definitive method. The product's molecular ion peak should be 4 mass units higher than the monomethylated unlabeled analogue for each incorporated ¹³CD₃ group. For example, if methylating a monohydric phenol, the product will be M+4 relative to the unlabeled methyl ether.

Applications in Drug Discovery and Development

The primary value of this compound in the pharmaceutical sciences lies in its application as a tool for generating stable isotope-labeled internal standards (SIL-IS) for quantitative bioanalysis and as a tracer in metabolic studies.[15][16][17]

Gold Standard Internal Standards for Mass Spectrometry

In pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the drug and its metabolites in biological matrices (e.g., plasma, urine) is essential.[18][19] LC-MS is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[20]

However, LC-MS analyses are susceptible to matrix effects, where co-eluting components from the biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[21] The most effective way to correct for these variations is to use a SIL-IS.[10][20] An ideal SIL-IS is chemically identical to the analyte but has a different mass.

This compound is used to synthesize these ideal internal standards. A ¹³C,d₃-labeled version of a drug or metabolite will have virtually identical physicochemical properties to its unlabeled counterpart. This means it will have the same retention time during chromatography, experience the same extraction recovery, and be subject to the same matrix effects.[6][22] By adding a known amount of the SIL-IS to a sample at the beginning of the workflow, any variations in sample preparation or analysis will affect both the analyte and the internal standard equally. The ratio of their signals in the mass spectrometer will, therefore, remain constant, allowing for highly accurate and precise quantification. The use of ¹³C labeling is often preferred over deuterium alone, as the C-D bond can sometimes cause a slight shift in chromatographic retention time, whereas ¹³C labeling does not.[22]

Elucidating Metabolic Pathways

By synthesizing a drug candidate with a ¹³C,d₃-methyl group, researchers can track its fate in vivo. After administration, metabolites can be identified in biological fluids by searching for the characteristic mass signature of the labeled methyl group using mass spectrometry. This allows for the unambiguous identification of metabolites where the methyl group remains intact, providing crucial insights into the drug's metabolic pathways.[15][17]

Safety and Handling

Iodomethane is a toxic and carcinogenic compound and should be handled with appropriate precautions.[23] It is volatile and should always be used in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Due to its density, care should be taken when transferring with a syringe to avoid drips.[8] After use, any equipment that came into contact with iodomethane should be decontaminated, for example, by rinsing with a basic solution.

Conclusion

This compound is far more than a simple alkylating agent. Its well-defined chemical properties and unique spectroscopic signature make it an enabling tool for high-precision research in synthetic chemistry, drug metabolism, and pharmacokinetics. By understanding the principles behind its application—from the role of its stabilizer to the logic of its use as an internal standard—researchers can fully leverage its capabilities to accelerate discovery and development. The methodologies described herein provide a robust framework for its effective and safe implementation in the laboratory.

References

-

Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe. Available at: [Link]

-

Iodomethane-13C | CH3I | CID 9989367. PubChem. Available at: [Link]

-

Methylation using iodomethane. Reddit. Available at: [Link]

-

This compound, contains c | 294756-5G | SIGMA-ALDRICH | SLS - Lab Supplies. Scientific Laboratory Supplies. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

-

Advancing Isotope Labeling Technologies at AstraZeneca through Academic–Industrial Collaboration. ACS Publications. Available at: [Link]

-

Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

-

Finding "Lost" Deuterated 13C Signals. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. National Institutes of Health. Available at: [Link]

-

Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. Available at: [Link]

-

Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. ResearchGate. Available at: [Link]

-

methyl iodide. MassBank. Available at: [Link]

-

C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Available at: [Link]

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. ResearchGate. Available at: [Link]

-

Methyl iodide | CH3I | CID 6328. PubChem. Available at: [Link]

-

Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. ACS Publications. Available at: [Link]

-

Methylation of phenols. Science Madness Discussion Board. Available at: [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. PubMed. Available at: [Link]

-

13C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi eGrove. Available at: [Link]

-

Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Indian Academy of Sciences. Available at: [Link]

-

Isotopic labeling. Wikipedia. Available at: [Link]

-

Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Publications. Available at: [Link]

-

Methane, iodo-. NIST WebBook. Available at: [Link]

-

13C NMR of "Perdeuterated" Solvents. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. PubMed Central. Available at: [Link]

-

The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. Available at: [Link]

-

What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. ResearchGate. Available at: [Link]

-

mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

-

Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Publishing. Available at: [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

-

Supporting Information: Part A (Experimental Procedure and Spectral Data). The Royal Society of Chemistry. Available at: [Link]

-

Isotope Labeling. Cerno Bioscience. Available at: [Link]

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry. Available at: [Link]

-

Isotopes: 13C. Chemistry LibreTexts. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031450). Human Metabolome Database. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Iodomethane(74-88-4) 13C NMR spectrum [chemicalbook.com]

- 3. Iodomethane-d3, for NMR, 99+ atom % D 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. isotope.com [isotope.com]

- 5. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]

- 6. foodriskmanagement.com [foodriskmanagement.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 8. Methane, iodo- [webbook.nist.gov]

- 9. massbank.eu [massbank.eu]

- 10. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. pure.mpg.de [pure.mpg.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 18. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. ukisotope.com [ukisotope.com]

- 23. Iodomethane-13C | CH3I | CID 9989367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Iodomethane-13C,d3 molecular weight and formula

An In-depth Technical Guide to Iodomethane-¹³C,d₃: Molecular Formula and Weight Determination

This guide provides a detailed examination of Iodomethane-¹³C,d₃, a crucial isotopically labeled compound in advanced scientific research. We will move beyond simple catalog data to deconstruct its molecular formula from first principles, calculate its precise molecular weight based on isotopic masses, and outline the analytical methodology for its empirical verification. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their workflows.

Part 1: Deconstructing the Molecular Formula

The nomenclature "Iodomethane-¹³C,d₃" itself provides the blueprint for its molecular structure. Understanding this nomenclature is fundamental to appreciating its application and properties.

-

The Parent Molecule: Iodomethane: The base of the compound is iodomethane, which has the standard chemical formula CH₃I. It consists of a central carbon atom bonded to three hydrogen atoms and one iodine atom.

-

Isotopic Labeling - Carbon-13 (¹³C): The "-¹³C" designation indicates that the standard carbon atom, which is predominantly the ¹²C isotope, has been replaced with the stable, heavier isotope, Carbon-13. ¹³C contains six protons and seven neutrons, unlike the six protons and six neutrons of ¹²C.[1] This substitution is critical for applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

-

Isotopic Labeling - Deuterium (d₃): The ",d₃" signifies that all three hydrogen atoms (protium, ¹H) have been substituted with deuterium (²H or D), the stable heavy isotope of hydrogen.[2] The deuterium nucleus contains one proton and one neutron, in contrast to the single proton in a protium nucleus.[3]

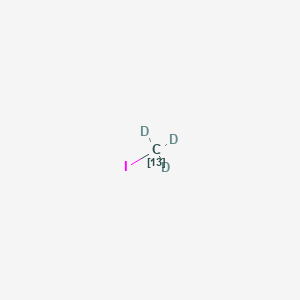

Combining these elements, the precise molecular formula for Iodomethane-¹³C,d₃ is ¹³CD₃I .

Caption: Molecular structure of Iodomethane-¹³C,d₃ (¹³CD₃I).

Part 2: Calculation of Molecular Weight from Isotopic Mass

While commercial suppliers often list a molecular weight, it is crucial for the discerning scientist to understand its derivation from the specific isotopic masses of its constituent atoms. This ensures accuracy in high-resolution mass spectrometry and quantitative analysis.

The molecular weight is the sum of the atomic masses of the constituent isotopes. For ¹³CD₃I, this is calculated as follows:

-

Mass of Carbon-13 (¹³C): The relative atomic mass of ¹³C is approximately 13.003355 Da.[4][5][6]

-

Mass of Deuterium (D or ²H): The atomic mass of a single deuterium atom is approximately 2.014102 Da.[2][7][8] Since there are three deuterium atoms (d₃), their total contribution is 3 x 2.014102 Da = 6.042306 Da.

-

Mass of Iodine (I): Natural iodine is effectively monoisotopic, consisting almost entirely of ¹²⁷I.[9][10] Its atomic weight is 126.90447 Da.[9][11]

The monoisotopic mass is therefore: 13.003355 Da (¹³C) + 6.042306 Da (3 x D) + 126.90447 Da (I) = 145.950131 Da

This calculated exact mass is in excellent agreement with the molecular weight values provided by commercial suppliers, which are typically rounded to two decimal places, such as 145.95 g/mol .[12]

Summary of Molecular Weight Calculation

| Component | Isotope | Quantity | Isotopic Mass (Da) | Total Mass Contribution (Da) |

| Carbon | ¹³C | 1 | 13.003355[5][6] | 13.003355 |

| Hydrogen | Deuterium (D) | 3 | 2.014102[2][8] | 6.042306 |

| Iodine | ¹²⁷I | 1 | 126.90447[9][11] | 126.90447 |

| Total | ¹³CD₃I | 145.950131 |

Part 3: Experimental Verification via Mass Spectrometry

A core tenet of scientific integrity is the empirical validation of reagents. The identity and isotopic enrichment of Iodomethane-¹³C,d₃ are best confirmed using mass spectrometry. This technique separates ions based on their mass-to-charge ratio (m/z), providing a definitive confirmation of the molecular weight.

Conceptual Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of Iodomethane-¹³C,d₃ in a volatile solvent (e.g., dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam. This process, known as electron ionization, typically dislodges an electron to form a positively charged molecular ion ([¹³CD₃I]⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

For ¹³CD₃I, the molecular ion peak is expected at an m/z value corresponding to its monoisotopic mass (~145.95). This represents a mass shift of +4 Da compared to unlabeled iodomethane (CH₃I, mass ~141.9), providing clear evidence of the complete isotopic labeling.

Caption: Workflow for the verification of Iodomethane-¹³C,d₃ via mass spectrometry.

Part 4: Applications in Research & Development

Iodomethane-¹³C,d₃ is not merely a chemical curiosity; it is a powerful tool for mechanistic and structural studies. Its primary utility lies in its ability to serve as a tracer in complex systems.

-

NMR Spectroscopy: The ¹³C nucleus has a nuclear spin that makes it NMR-active.[1] Incorporating ¹³C-labeled methyl groups into large proteins or other biomolecules allows for specific signals to be observed in NMR experiments, aiding in structural and dynamic analysis.[13]

-

Mass Spectrometry: As a "heavy" internal standard in quantitative mass spectrometry, it allows for precise measurement of unlabeled iodomethane or methylated analytes.

-

Mechanistic Studies: It is used to trace the path of methyl groups in chemical reactions, such as in the characterization of reactive intermediates in the Heck reaction.[13]

By understanding the fundamental properties of Iodomethane-¹³C,d₃—its precise formula and mass—researchers can confidently employ it as a high-precision tool to elucidate complex chemical and biological processes.

References

-

ThoughtCo. (2019-07-03). Periodic Table Element Facts: Iodine. [Link]

-

Filo. (2025-11-22). What is the atomic number of iodine?. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Iodine. [Link]

-

Royal Society of Chemistry. Iodine - Element information, properties and uses | Periodic Table. [Link]

-

Isotopes Matter. Atomic Weight Calculator. [Link]

-

Wikipedia. Isotopes of hydrogen. [Link]

-

Wikipedia. Deuterium. [Link]

-

Sciencemadness Discussion Board. (2016-04-29). atomic weight of iodine. [Link]

-

Britannica. (2025-12-26). Deuterium | Definition, Symbol, Production, & Facts. [Link]

-

vCalc. (2022-12-13). Deuterium Mass. [Link]

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. [Link]

-

periodictable.com. Isotope data for deuterium. [Link]

-

periodictable.com. Isotope data for carbon-13. [Link]

-

Wikipedia. Carbon-13. [Link]

-

ChemLin. Carbon-13 - isotopic data and properties. [Link]

-

PubChem - NIH. Iodomethane-13C | CH3I | CID 9989367. [Link]

Sources

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 4. Isotopes Matter [isotopesmatter.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

- 7. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 8. Deuterium Mass [vcalc.com]

- 9. thoughtco.com [thoughtco.com]

- 10. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. What is the atomic number of iodine? | Filo [askfilo.com]

- 12. isotope.com [isotope.com]

- 13. IODOMETHANE-13C | 4227-95-6 [chemicalbook.com]

Whitepaper: A Researcher's Guide to the Synthesis of Iodomethane-13C,d3 (¹³CD₃I)

Abstract: This technical guide provides a comprehensive overview for the synthesis of the isotopically labeled reagent, Iodomethane-13C,d3 (¹³CD₃I). This compound is a cornerstone in modern research, particularly in mass spectrometry, NMR spectroscopy, and drug metabolism studies, where its distinct isotopic signature enables precise molecular tracking and quantification. This document details a reliable and well-established synthetic protocol, emphasizing the underlying chemical principles, critical safety considerations, and the analytical validation necessary to ensure the production of high-purity ¹³CD₃I suitable for advanced research applications.

Introduction: The Significance of Isotopically Labeled Iodomethane

Isotopically labeled compounds are indispensable tools in the modern scientific landscape. This compound, in which the carbon atom is the stable isotope carbon-13 and the three hydrogen atoms are deuterium, serves as a potent methylating agent for introducing a "heavy" methyl group onto a target molecule. This isotopic labeling allows researchers to unambiguously differentiate the newly introduced methyl group from other methyl groups within the molecule or a complex biological matrix.

The principal applications of ¹³CD₃I include:

-

Internal Standards in Mass Spectrometry: Due to its identical chemical behavior but distinct mass, analytes derivatized with ¹³CD₃I are ideal internal standards for quantitative mass spectrometry. This allows for the correction of variations that may occur during sample preparation and instrument analysis.

-

Mechanistic Studies in Organic Chemistry: The isotopic label acts as a probe to elucidate complex reaction mechanisms, especially those involving methyl transfer pathways.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: In the field of drug development, ¹³CD₃I is utilized to synthesize stable isotope-labeled drug candidates. This facilitates "cocktail" dosing studies in human subjects, where both labeled and unlabeled drugs are administered simultaneously, enabling the precise determination of absolute bioavailability and other crucial pharmacokinetic parameters.

This guide will concentrate on a widely adopted and robust method for the synthesis of ¹³CD₃I: the reaction of Methanol-13C,d4 with iodine and triphenylphosphine.

Synthetic Methodology: The Appel Reaction

The synthesis of this compound is commonly and efficiently achieved through a variation of the Appel reaction. This reaction provides a high-yield, one-pot conversion of an alcohol to its corresponding alkyl halide.

Reaction Principle

The foundation of this synthesis is the reaction between Methanol-13C,d4, triphenylphosphine (PPh₃), and elemental iodine (I₂). The reaction proceeds via the formation of a phosphonium iodide intermediate. Subsequent nucleophilic attack by the iodide ion displaces triphenylphosphine oxide (TPPO), a stable byproduct, to yield the desired this compound.

The overall chemical transformation is as follows:

¹³CD₃OH + PPh₃ + I₂ → ¹³CD₃I + Ph₃PO + HI

The triphenylphosphine oxide byproduct is a high-boiling, crystalline solid, which greatly simplifies the purification of the volatile this compound product.

Experimental Protocol

Disclaimer: This protocol involves the use of hazardous and carcinogenic materials. It should only be executed by trained chemists within a certified chemical fume hood and with the use of appropriate personal protective equipment (PPE).

Materials:

| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles (approx.) |

| Methanol-13C,d4 (¹³CD₃OD) | 37.07 | 1.0 g | 0.027 |

| Triphenylphosphine (PPh₃) | 262.29 | 8.5 g | 0.032 |

| Iodine (I₂) | 253.81 | 8.2 g | 0.032 |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (8.5 g, 0.032 mol) in anhydrous dichloromethane (50 mL).

-

Reagent Addition: While stirring the solution at room temperature, add elemental iodine (8.2 g, 0.032 mol) in small portions. This addition is exothermic and will result in the formation of a dark brown solution as the triphenylphosphine-iodine adduct forms.

-

Alcohol Addition: Once all the iodine has dissolved, slowly add Methanol-13C,d4 (1.0 g, 0.027 mol) to the reaction mixture using a syringe.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to verify the consumption of the starting alcohol. The reaction is typically complete within 2-4 hours at ambient temperature.

-

Workup and Purification:

-

Upon completion, cool the reaction mixture in an ice bath.

-

The volatile this compound product can be isolated by simple distillation. The low boiling point of iodomethane (42.4 °C) allows for its effective separation from the solvent and the non-volatile triphenylphosphine oxide byproduct.

-

For smaller-scale syntheses, the product can be purified by flash column chromatography on silica gel, eluting with a non-polar solvent.

-

-

Product Characterization: The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques:

-

¹H NMR: To verify the absence of protons and confirm a high degree of deuteration.

-

¹³C NMR: To confirm the presence of the carbon-13 label.

-

GC-MS: To determine the chemical purity and confirm the mass of the labeled compound (m/z = 146).

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Trustworthiness: Ensuring Quality and Purity

The integrity of any research data derived from the use of ¹³CD₃I is fundamentally dependent on the quality of the synthesized material. A self-validating protocol integrates multiple analytical checkpoints to certify the identity, purity, and isotopic enrichment of the final product.

-

Purity Assessment: Gas Chromatography (GC) is the definitive method for determining the chemical purity of the volatile this compound. The presence of residual solvent or starting materials can be accurately quantified. A purity of >98% is the generally accepted standard for most research applications.

-

Identity Confirmation: Mass Spectrometry (MS), particularly when coupled with GC, provides unequivocal confirmation of the product's identity. The mass spectrum should exhibit a clear molecular ion peak at m/z 146, corresponding to the mass of ¹³C¹H₀D₃I.

-

Isotopic Enrichment: While high-resolution mass spectrometry can offer insights into isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this determination.

-

¹H NMR: The absence of a significant singlet peak around 2.16 ppm is indicative of a high degree of deuteration.

-

¹³C NMR: A single resonance observed at approximately -20 ppm (which will appear as a multiplet due to coupling with deuterium) confirms the presence of the ¹³C label.

-

Safety Considerations

Iodomethane is a recognized toxic and carcinogenic compound. All manipulations of this substance must be performed within a certified chemical fume hood. The use of appropriate personal protective equipment, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves, is mandatory. It is imperative to consult the Safety Data Sheet (SDS) for Iodomethane before commencing any experimental work.

Conclusion

The synthesis of this compound utilizing the Appel reaction represents a robust and highly reliable method for the production of this vital research chemical. By adhering to a well-defined protocol and implementing stringent analytical validation, researchers can confidently generate high-purity ¹³CD₃I for a diverse array of applications in chemistry, biology, and drug development. The capacity to precisely introduce a mass-shifted methyl group provides an unparalleled tool for both quantitative analysis and the elucidation of complex chemical and biological mechanisms.

References

-

The Appel Reaction: Smith, M. B. and March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013; pp 464-465. [Link: [Link]]

-

Stable Isotope Labeling in Drug Discovery: Lappin, G. and Temple, C. S. "The use of stable isotope-labeled drugs in clinical pharmacology." British Journal of Clinical Pharmacology2006 , 61(1), 3-10. [Link: [Link]]

Iodomethane-13C,d3 CAS number 20710-47-8

An In-Depth Technical Guide to Iodomethane-13C,d3 (CAS: 20710-47-8) for Advanced Research and Drug Development

Introduction

This compound, identified by CAS number 20710-47-8, is a high-purity, dual stable isotope-labeled analogue of methyl iodide.[1] Its structure, where the carbon atom is the heavy isotope ¹³C and the three hydrogen atoms are deuterium (D), makes it a powerful and versatile reagent for scientists, researchers, and drug development professionals. The incorporation of these stable isotopes provides a unique mass signature (M+4) and distinct nuclear magnetic resonance properties, enabling precise tracking and quantification in complex chemical and biological systems. This guide offers a comprehensive overview of its properties, core applications, and field-proven protocols, providing the technical insights necessary to leverage this essential tool in mass spectrometry, NMR spectroscopy, and metabolic research.

Section 1: Physicochemical Profile and Isotopic Characteristics

The utility of this compound is fundamentally derived from its specific physical and isotopic properties. It is a dense liquid that requires careful handling due to its toxicity and sensitivity to light.[2] The presence of a copper stabilizer is common to prevent degradation.[3]

The defining feature is its dual isotopic enrichment. The carbon is enriched to approximately 99 atom % ¹³C, and the hydrogen is enriched to 99.5 atom % deuterium.[4] This dual labeling results in a molecular weight of approximately 145.95 g/mol , a +4 mass unit shift compared to its unlabeled counterpart, which is a critical feature for mass spectrometry applications.[1]

Table 1: Key Physicochemical and Isotopic Properties

| Property | Value | Source(s) |

| CAS Number | 20710-47-8 | |

| Linear Formula | ¹³CD₃I | |

| Molecular Weight | 145.95 g/mol | [1] |

| Form | Liquid | |

| Boiling Point | 42 °C | [5] |

| Melting Point | -66.5 °C | [5] |

| Density | 2.340 g/mL at 25 °C | |

| Isotopic Purity | 99 atom % ¹³C, 99.5 atom % D | [4] |

| Mass Shift | M+4 | |

| Storage Temperature | 2-8°C, protected from light | [3] |

Section 2: Core Applications in Scientific Research

The unique isotopic signature of this compound makes it an indispensable tool across several advanced analytical domains.

Quantitative Mass Spectrometry: The Gold Standard Internal Standard

In quantitative liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest accuracy and precision. The ideal SIL internal standard co-elutes with the analyte but is mass-shifted, allowing for its distinct detection. This compound is a premier methylating agent used to derivatize a target analyte, thereby creating a bespoke SIL internal standard in situ.

Causality of Experimental Choice: Why use a SIL internal standard? It corrects for variations in sample preparation, matrix effects (ion suppression/enhancement), and instrument response, which are common sources of error in complex samples like serum or plasma.[6] By adding a known quantity of the SIL standard at the beginning of the sample preparation, any loss or variation experienced by the analyte is mirrored by the standard, ensuring the final analyte/standard ratio remains constant and accurate.

This protocol describes the creation of a labeled methyl ester from a target analyte (e.g., a drug candidate with a carboxylic acid moiety) to serve as an internal standard for its quantification.

-

Preparation of Standards: Prepare a stock solution of the unlabeled analyte (e.g., 1 mg/mL in methanol). Prepare a separate stock solution of this compound (e.g., 5 mg/mL in acetonitrile).

-

Sample Preparation: To 250 µL of the sample matrix (e.g., serum), add 100 µL of the internal standard working solution (a dilution of the this compound stock, to be used for derivatizing an endogenous or spiked analyte to create the standard).

-

Protein Precipitation: Add 1 mL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Derivatization (Methylation):

-

Transfer the supernatant to a clean tube.

-

Add a suitable base (e.g., 20 µL of 5% ammonium hydroxide) to deprotonate the carboxylic acid, making it nucleophilic.

-

Add 50 µL of the this compound stock solution.

-

Cap the tube tightly and heat at 60°C for 15 minutes to drive the SN2 reaction to completion.

-

-

Final Preparation: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

-

LC-MS/MS Analysis: Inject the reconstituted sample. Develop a Selected Reaction Monitoring (SRM) method to monitor the specific parent-to-daughter ion transitions for both the unlabeled analyte (e.g., M+H)⁺ and the labeled internal standard (M+4+H)⁺.[6]

Caption: Workflow for quantitative analysis using this compound derivatization and LC-MS/MS.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The dual labels in this compound provide complementary information in NMR studies, making it a powerful tool for structural elucidation and quantitative analysis.

-

¹³C NMR: The ¹³C label allows for direct observation of the methylated carbon's environment. This is invaluable for confirming the site of methylation in a molecule. Furthermore, quantitative ¹³C NMR (qNMR) can determine the concentration of a substance with high precision.[7]

-

Deuterium (²H) NMR: The deuterium labels result in the disappearance of the proton signal for the methyl group in ¹H NMR, simplifying complex spectra. The lack of protons also eliminates splitting patterns associated with the methyl group, further clarifying adjacent signals.

Trustworthiness of the Protocol: For ¹³C NMR to be truly quantitative, the Nuclear Overhauser Effect (NOE) must be suppressed.[8] NOE is the transfer of polarization from protons to carbons during proton decoupling, which can artificially and non-uniformly enhance the ¹³C signal intensity. The inverse-gated decoupling pulse sequence is a self-validating system for qNMR because it specifically eliminates this artifact, ensuring that the signal integral is directly proportional to the number of nuclei.[8]

-

Sample Preparation: Accurately weigh ~10-20 mg of the ¹³C-methylated analyte and a similar amount of a suitable internal standard. Dissolve in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.

-

Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.

-

Acquisition Parameters:

-

Select an inverse-gated proton decoupling pulse sequence (e.g., zgig on Bruker instruments).[8]

-

Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the carbons of interest (D1 ≥ 5T₁). This ensures complete relaxation between scans, which is critical for accurate integration.

-

Set the pulse angle to 90° to maximize the signal for each scan.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for quantifiable peaks).

-

-

Data Processing: Apply Fourier transformation and phase correction. Carefully integrate the peak of the ¹³C-labeled methyl group and the peak of the internal standard.

-

Quantification: Calculate the concentration of the analyte based on the known concentration of the internal standard and the integral ratio.

Caption: Logic of the inverse-gated decoupling sequence for quantitative ¹³C NMR.

Elucidation of Reaction Mechanisms and Metabolic Pathways

This compound is an invaluable tracer for studying reaction mechanisms and drug metabolism.[9] The dual labeling provides an unambiguous signal that can be easily differentiated from endogenous molecules. In drug development, understanding a compound's metabolic fate is critical for assessing its safety and efficacy.[10][11]

Expertise in Application: When studying the metabolism of a drug candidate, researchers often incubate the drug with liver microsomes or hepatocytes. By using this compound as a precursor to synthesize the labeled drug, any subsequent metabolites that retain the labeled methyl group can be definitively identified by the characteristic M+4 shift in their mass spectra. This allows for the confident identification of metabolic soft spots, such as sites of O- or N-demethylation (loss of the labeled group) or the formation of new methylated species.

Caption: Tracing drug metabolism using a precursor labeled with this compound.

Section 3: Safety, Handling, and Storage

This compound is a hazardous substance and requires strict adherence to safety protocols. It is toxic, a suspected carcinogen, and can cause severe irritation.[2][12]

Table 2: Hazard Summary

| Hazard | GHS Pictogram(s) | Description |

| Acute Toxicity | 💀 | Toxic if swallowed or inhaled. Harmful in contact with skin.[13] |

| Health Hazard | ⚕️ | Suspected of causing cancer. May cause respiratory irritation. |

| Irritant | ❗ | Causes skin and serious eye irritation. |

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[2] Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

-

Eye Protection: Wear chemical splash goggles.

-

Lab Coat: A lab coat must be worn to prevent skin contact.

-

-

Dispensing: Use a gas-tight syringe for transferring the liquid. Avoid using aluminum or galvanized containers.[12]

-

Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area.

-

Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste according to local, state, and federal regulations.

-

Storage: Store the vial tightly sealed in a refrigerator at 2-8°C. Protect from light to prevent decomposition.[2]

Conclusion

This compound is far more than a simple chemical reagent; it is a precision tool that provides unparalleled insight into complex systems. Its dual stable isotope labels offer an unambiguous signature for highly accurate quantification by mass spectrometry, detailed structural analysis by NMR, and definitive tracking of molecular fate in mechanistic and metabolic studies. While its handling requires strict safety measures, the quality and depth of data it enables make it an essential component in the toolkit of modern researchers and a critical asset in the rigorous process of drug development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Stable Isotope Labeled Iodomethane-13C-D3. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Iodomethane-d3, 99+ atom % D. Cole-Parmer. [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Journal of Natural Products. [Link]

-

Yu, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules. [Link]

-

Marathe, P. H., et al. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. Current Drug Metabolism. [Link]

-

Tang, Q., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. ResearchGate. [Link]

Sources

- 1. This compound (Copper Wire Stabilized) [lgcstandards.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. isotope.com [isotope.com]

- 4. Sigma Aldrich Fine Chemicals Biosciences this compound 99 atom % 13C, | Fisher Scientific [fishersci.com]

- 5. 20710-47-8 CAS MSDS (IODOMETHANE-13C-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Iodomethane-¹³C,d₃: Key Suppliers and Laboratory Applications

Introduction

In the precise world of scientific research, particularly in drug discovery and development, the ability to trace, quantify, and characterize molecules with absolute certainty is paramount. Isotopically labeled compounds are indispensable tools that provide this level of certainty. Among these, Iodomethane-¹³C,d₃ (also known as methyl iodide-¹³C,d₃) stands out as a versatile and powerful reagent. Its unique isotopic composition, featuring both a heavy carbon-¹³ (¹³C) atom and three deuterium (d₃) atoms, makes it a quadruply labeled methylating agent (M+4). This distinct mass shift and its nuclear spin properties (¹³C is NMR-active) enable researchers to introduce a stable, easily distinguishable methyl group onto a wide array of molecules.

This guide provides an in-depth overview of Iodomethane-¹³C,d₃ for the modern laboratory. We will explore the landscape of key suppliers, delve into its critical applications in mass spectrometry and NMR spectroscopy, provide detailed experimental protocols, and discuss the essential safety considerations for handling this potent reagent.

I. The Supplier Landscape: Sourcing High-Purity Iodomethane-¹³C,d₃

The quality and isotopic enrichment of Iodomethane-¹³C,d₃ are critical for the validity of experimental results. Selecting a reputable supplier is the first step in ensuring analytical success. The market is served by a few key specialty chemical companies known for their expertise in stable isotope synthesis.

Key selection criteria for a supplier include:

-

Isotopic Purity: The atom percentage of ¹³C and Deuterium. High enrichment (e.g., ≥99 atom % ¹³C and ≥99.5 atom % D) is crucial for minimizing isotopic interference and maximizing signal in analytical assays.

-

Chemical Purity: The overall purity of the compound, typically determined by methods like gas chromatography (GC).

-

Documentation: Availability of a Certificate of Analysis (CofA) for each batch, detailing specific purity and enrichment levels, is non-negotiable for regulated or publication-quality research.

-

Formulation: Iodomethane-¹³C,d₃ is often supplied with a stabilizer, such as copper wire or foil, to prevent degradation from light or trace acids.

Below is a comparative table of prominent suppliers who consistently provide high-quality Iodomethane-¹³C,d₃ for laboratory use.

| Supplier | Typical Isotopic Purity | Typical Chemical Purity | Common Stabilizer | CAS Number |

| Sigma-Aldrich (Merck) | 99 atom % ¹³C, 99.5 atom % D[1][2] | ≥99% (CP)[1][2] | Copper[1][2] | 20710-47-8[1][2] |

| Cambridge Isotope Laboratories, Inc. | 99% ¹³C, 99% D[3][4] | ≥98%[3][4] | Copper Wire[3][4] | 20710-47-8[3][4] |

| C/D/N Isotopes Inc. | (Typically high, consult CofA) | (Typically high, consult CofA) | Copper | 20710-47-8 |

| LGC Standards | (Typically high, consult CofA) | (Typically high, consult CofA) | (Varies, consult CofA) | 20710-47-8[5] |

| Biosynth | (Typically high, consult CofA) | (Typically high, consult CofA) | Copper Wire[6] | 20710-47-8[6] |

Note: Specifications are typical and may vary by batch. Always consult the supplier and the Certificate of Analysis for exact details.

II. Core Application I: Quantitative Mass Spectrometry

The most widespread application of Iodomethane-¹³C,d₃ is in the synthesis of stable isotope-labeled internal standards (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Expertise & Experience: The Rationale for SIL Internal Standards

Quantitative LC-MS/MS is susceptible to variability from multiple sources, including sample extraction efficiency, instrument drift, and, most notably, matrix effects.[7] The matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological sample (e.g., plasma, urine).

A SIL-IS is the gold standard for correcting this variability.[8] Because Iodomethane-¹³C,d₃ is used to create an analogue of the analyte that is chemically and physically almost identical, the SIL-IS co-elutes with the analyte and experiences the same matrix effects and extraction losses.[9] However, due to its increased mass (M+4), it is distinguishable by the mass spectrometer. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, accurate and precise quantification can be achieved, irrespective of signal fluctuations.[10]

Experimental Protocol: Preparation and Use of a SIL-IS

This protocol outlines a general workflow for using a custom-synthesized SIL-IS (created using Iodomethane-¹³C,d₃) in a quantitative LC-MS/MS assay.

1. Preparation of Stock Solutions: a. Prepare a primary stock solution of the unlabeled analyte (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., methanol, acetonitrile). b. Prepare a primary stock solution of the SIL-IS (e.g., 1 mg/mL) in the same solvent. From these, working solutions will be prepared.

2. Preparation of Calibration Curve Standards: a. Perform a serial dilution of the analyte working solution in a clean solvent to create a series of calibration standards. A minimum of five to seven concentration levels is recommended to span the expected sample concentration range.[11] b. To each calibration standard, add a fixed volume of the SIL-IS working solution, ensuring the final concentration of the IS is consistent across all points. A typical IS concentration is in the lower third of the calibration range.

3. Sample Preparation: a. Thaw unknown samples (e.g., plasma) and quality control (QC) samples. b. To a fixed volume of each sample (e.g., 50 µL), add the same fixed volume of the SIL-IS working solution used in the calibration standards. This "spiking" step should be done as early as possible to account for variability in the entire sample preparation process.[4][12] c. Vortex briefly to mix. d. Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction). e. Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

4. Data Analysis: a. Inject the prepared calibration standards, QC samples, and unknown samples into the LC-MS/MS system. b. For each injection, determine the peak area for both the analyte and the SIL-IS. c. Calculate the Response Ratio for each injection: Response Ratio = Analyte Peak Area / IS Peak Area. d. Plot the Response Ratio versus the known concentration of the analyte for the calibration standards. e. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve. f. Use the regression equation to calculate the concentration of the analyte in the unknown samples based on their measured Response Ratios.

Visualization: LC-MS/MS Internal Standard Workflow

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

III. Core Application II: Organic Synthesis & NMR Spectroscopy

Iodomethane-¹³C,d₃ is a potent electrophilic methylating agent used in synthetic organic chemistry to install a ¹³CD₃ group onto nucleophiles.[2] This is frequently done to label a molecule at a specific site for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Expertise & Experience: Causality in Isotopic Labeling for NMR

Standard ¹H NMR spectroscopy can be complicated by crowded spectra where signals overlap. ¹³C NMR, while powerful, suffers from the low natural abundance (1.1%) of the ¹³C isotope.[13] By strategically introducing a ¹³C-labeled methyl group, a specific signal can be observed with high sensitivity in ¹³C NMR spectra without this background noise.[13] The presence of deuterium further simplifies ¹H spectra by removing the corresponding proton signals. This dual-labeling approach is invaluable for:

-

Mechanistic Studies: Tracking the fate of a specific methyl group through a reaction sequence.

-

Structural Elucidation: Assigning specific signals in complex molecules.

-

Binding Studies: Observing changes in the chemical environment of the labeled methyl group upon binding to a protein or other macromolecule.

Experimental Protocol: O-Methylation of a Phenol

This protocol describes a general method for the O-methylation of a phenolic hydroxyl group using Iodomethane-¹³C,d₃, a common reaction in the synthesis of labeled metabolites or drug analogues.

Materials:

-

Phenolic substrate

-

Iodomethane-¹³C,d₃

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Anhydrous acetone or dimethylformamide (DMF)

-

Round-bottom flask, condenser, and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried or oven-dried round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.

-

Reagents: To the flask, add the phenolic substrate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone or DMF.

-

Initiation: Stir the suspension at room temperature for 15-20 minutes to allow for the formation of the phenoxide salt.

-

Addition of Methylating Agent: Using a syringe, carefully add Iodomethane-¹³C,d₃ (1.1-1.2 eq) dropwise to the stirring suspension. (Caution: See Section IV on Safety).

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at a slightly elevated temperature (for DMF, ~50-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Workup & Quenching: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the solid residue with a small amount of fresh solvent. c. Combine the filtrates. If any unreacted Iodomethane-¹³C,d₃ is a concern, it can be quenched by adding a small amount of aqueous sodium thiosulfate or sodium hydroxide solution and stirring for 30 minutes.[2][10] d. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by extraction into an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Further purification is typically achieved by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and isotopic incorporation of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualization: Synthetic Pathway for O-Methylation

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. agilent.com [agilent.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 12. bioszeparacio.hu [bioszeparacio.hu]

- 13. DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process - Google Patents [patents.google.com]

Iodomethane-13C,d3: A Guide to Ensuring Isotopic and Chemical Integrity Through Optimal Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodomethane-13C,d3 (¹³CD₃I) is a cornerstone reagent in modern chemical and biomedical research. Its utility as a powerful tool for introducing an isotopically labeled methyl group is indispensable in fields ranging from quantitative mass spectrometry and NMR-based structural elucidation to the synthesis of complex molecules in drug discovery.[1] The precision of experiments relying on this reagent is directly contingent on its chemical purity and isotopic enrichment. However, the inherent reactivity of the carbon-iodine bond necessitates a rigorous and well-understood protocol for storage and handling to prevent degradation.

This guide provides a comprehensive framework grounded in chemical principles and field-proven practices. It moves beyond simple procedural lists to explain the causality behind recommended protocols, empowering researchers to maintain the integrity of their this compound and, by extension, the validity of their experimental outcomes.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of this compound is the first step toward appreciating its stability challenges. The substitution of protium with deuterium and ¹²C with ¹³C has a negligible effect on its bulk physical properties compared to the unlabeled analog but is critical for its use as a tracer.

| Property | Value | Source |

| Molecular Formula | ¹³CD₃I | [2] |

| Molecular Weight | ~145.95 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 42 °C (lit.) | [2][5] |

| Melting Point | -66.5 °C (lit.) | [2][5] |

| Density | 2.340 g/mL at 25 °C | [2] |

| Vapor Pressure | 332 mmHg at 20 °C | [2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C; ≥99.5 atom % D | [2] |

digraph "this compound Structure" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[label="I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D1 [label="D", fillcolor="#FBBC05", fontcolor="#202124"]; D2 [label="D", fillcolor="#FBBC05", fontcolor="#202124"]; D3 [label="D", fillcolor="#FBBC05", fontcolor="#202124"];

C -> I[label=" C-I Bond"]; C -> D1 [label=" C-D Bond"]; C -> D2 [label=" C-D Bond"]; C -> D3 [label=" C-D Bond"]; }

Caption: Molecular structure of this compound.

Mechanisms of Degradation: A Causal Analysis

The stability of this compound is primarily dictated by the lability of the carbon-iodine bond. While the compound is stable under optimal conditions, several environmental factors can initiate its decomposition, compromising sample integrity.[4]

Photolytic Decomposition

-

Causality: The C-I bond is susceptible to homolytic cleavage when exposed to light, particularly UV radiation. This process generates a methyl radical (•¹³CD₃) and an iodine radical (•I). The iodine radicals readily combine to form molecular iodine (I₂), which imparts a characteristic reddish-brown color to the liquid, serving as a primary visual indicator of degradation.[4]

-

Consequence: The formation of I₂ and subsequent radical side-reactions reduce the purity of the reagent, introducing contaminants that can interfere with sensitive analytical methods or synthetic reactions.

Thermal Decomposition

While stable at recommended storage temperatures, this compound will decompose at elevated temperatures (decomposition begins at 270 °C).[6] This process can liberate toxic and corrosive byproducts such as hydrogen iodide (HI) and iodine.[4][6] Therefore, avoiding exposure to heat sources is critical.[7]

The Role of Stabilizers

To counteract photolytic decomposition, commercial preparations of this compound often contain a stabilizer, most commonly copper in the form of a wire or powder.[2][3][8]

-

Mechanism of Action: Copper acts as a scavenger for the molecular iodine (I₂) formed during light-induced degradation. It reacts with I₂ to form copper(I) iodide (CuI), a stable salt, effectively removing free iodine from the solution and preventing it from participating in further degradative reactions. This is a self-validating system; as long as metallic copper is present, it is actively protecting the reagent.

Isotopic Stability

The isotopic labels themselves (¹³C and D) are stable and not subject to radioactive decay.[9] The carbon-deuterium (C-D) bond is stronger than a carbon-protium (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE). This enhanced bond strength does not negatively impact storage stability; in fact, it makes the deuterated methyl group slightly less reactive in certain chemical reactions but does not alter the recommended storage protocols.[10] The ¹³C label is considered chemically identical to ¹²C in terms of stability and does not require special handling beyond that for the unlabeled compound.[11]

Validated Protocols for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for preserving the high purity of this compound.

Core Storage Conditions

The following conditions are essential for long-term stability and must be maintained from receipt to final use.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C [2][3][8] | Refrigeration slows down the rate of potential decomposition reactions and reduces vapor pressure, minimizing loss of this volatile compound upon opening. |

| Light | Store in complete darkness [3][4] | Must be stored in an amber glass bottle or an opaque container to prevent photolytic cleavage of the C-I bond. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [9] | While not always shipped under inert gas, for long-term storage after first opening, displacing air with an inert gas minimizes exposure to oxygen and moisture.[4] |

| Container | Tightly sealed original container [4][12] | Prevents volatilization and ingress of atmospheric moisture. Ensure the cap liner is chemically resistant (e.g., PTFE). |

Step-by-Step Handling Protocol

This protocol ensures both compound integrity and user safety. This compound is toxic and a suspected carcinogen; all handling must be performed with appropriate engineering controls and personal protective equipment.[7][12]

-

Preparation: Conduct all operations within a certified chemical fume hood.[7][12] Gather all necessary equipment, including syringes, needles, and septa, for inert atmosphere transfer.

-

Equilibration: Remove the container from the 2-8°C storage. Allow it to stand unopened for at least 30-60 minutes to warm to ambient temperature. This is a critical step to prevent atmospheric moisture from condensing inside the cold bottle upon opening, which can hydrolyze the reagent.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., laminate film or viton).[4]

-

Inert Atmosphere Use: For high-purity applications, pierce the septum-sealed cap with a needle connected to a supply of dry argon or nitrogen to create a positive pressure. Use a second needle connected to a syringe to withdraw the required amount.

-

Dispensing: Withdraw the liquid slowly to avoid aerosol generation.

-

Resealing and Storage: Immediately after dispensing, tightly reseal the container. If the septum has been punctured multiple times, consider wrapping the cap and neck with Parafilm® for extra security. Promptly return the container to refrigerated (2-8°C), dark storage.[2][3]

Caption: Workflow for the safe handling of this compound.

Verification of Compound Integrity

Before use in a critical application, especially if the material has been stored for an extended period, its integrity should be verified.

Caption: Decision tree for assessing compound integrity.

Protocol: Rapid Purity Assessment by ¹H NMR

-

Sample Preparation: In a fume hood, carefully prepare a dilute sample by adding ~1-2 µL of this compound to ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: The key diagnostic is the near-complete absence of a signal in the methyl region (~2.16 ppm). Due to the ¹³C and deuterium labeling, the proton signal should be suppressed to trace levels corresponding to the isotopic purity (e.g., <0.5%). The presence of any significant singlet at this chemical shift indicates either proton exchange/contamination or the presence of a non-deuterated impurity.

By implementing these scientifically grounded storage, handling, and verification procedures, researchers can ensure the chemical and isotopic integrity of their this compound, leading to more reliable, reproducible, and accurate experimental results.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Iodomethane D3. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodomethane-d3, 99+ atom % D. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]

-

Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl iodide. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Stable Isotope Labeled Iodomethane-13C-D3. Retrieved from [Link]

-

ResearchGate. (2008). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Request PDF. Retrieved from [Link]

-

Science.gov. (n.d.). isotopically labeled compounds: Topics. Retrieved from [Link]

-

ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

Sources

- 1. Iodomethane - Wikipedia [en.wikipedia.org]

- 2. This compound 13C 99atom , D 99.5atom , 99 CP, copper stabilizer 20710-47-8 [sigmaaldrich.com]

- 3. isotope.com [isotope.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 20710-47-8 CAS MSDS (IODOMETHANE-13C-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. Iodomethane-13C 13C 99atom , 99 CP, copper stabilizer 4227-95-6 [sigmaaldrich.com]

- 9. moravek.com [moravek.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Unlocking Molecular Insights: A Guide to Using Iodomethane-¹³C,d₃ in NMR Spectroscopy Studies

For researchers, scientists, and drug development professionals venturing into the intricate world of molecular interactions and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique. Its ability to provide atomic-level information makes it indispensable for elucidating molecular structure, studying binding events, and probing dynamic processes. The strategic use of stable isotope-labeled compounds, such as Iodomethane-¹³C,d₃, can significantly enhance the capabilities of NMR, offering clearer and more precise insights.

This comprehensive guide provides detailed application notes and protocols for leveraging Iodomethane-¹³C,d₃ in your NMR studies. We will delve into the rationale behind its use, practical considerations for experimental design, and step-by-step methodologies for key applications, empowering you to unlock a deeper understanding of your molecular systems of interest.

The Power of Isotopic Labeling with Iodomethane-¹³C,d₃

Iodomethane-¹³C,d₃ is a specialized isotopic labeling reagent where the carbon atom is the NMR-active ¹³C isotope, and the three hydrogen atoms are replaced with deuterium (d or ²H). This unique isotopic composition offers several distinct advantages in NMR spectroscopy. The primary application of Iodomethane-¹³C,d₃ is as a methylating agent, introducing a ¹³C-labeled and deuterated methyl group onto a target molecule.

The ¹³C label provides a distinct NMR signal that can be selectively observed, simplifying complex spectra and allowing for the focused study of the labeled site. Deuteration of the methyl protons minimizes their contribution to proton NMR spectra and reduces dipolar relaxation effects, leading to sharper signals and improved resolution in ¹³C NMR. This is particularly beneficial when studying large biomolecules where spectral overlap and line broadening can be significant challenges[1][2].

Table 1: Physicochemical Properties of Iodomethane-¹³C,d₃

| Property | Value |

| Chemical Formula | ¹³CD₃I |

| Molecular Weight | 145.95 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 42 °C |

| Melting Point | -66.5 °C |